molecular formula C6H6 B032424 Benzene-13C6 CAS No. 32488-44-1

Benzene-13C6

Cat. No. B032424
CAS RN: 32488-44-1
M. Wt: 84.068 g/mol
InChI Key: UHOVQNZJYSORNB-IDEBNGHGSA-N
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Description

Benzene-13C6 is a variant of benzene where all six carbon atoms are Carbon-13 isotopes . It has a linear formula of 13C6H6 .


Molecular Structure Analysis

Benzene-13C6 has a molecular weight of 84.07 . It has a six-carbon ring structure, with each carbon atom bonded to a single hydrogen atom . The structure involves the formation of three delocalized π-orbitals spanning all six carbon atoms .


Chemical Reactions Analysis

Benzene undergoes various chemical reactions, including electrophilic substitution reactions such as nitration, sulphonation, halogenation, Friedel Craft’s alkylation, and acylation . It also undergoes addition reactions .


Physical And Chemical Properties Analysis

Benzene-13C6 is a liquid at room temperature . It has a refractive index of 1.501 , a boiling point of 80 °C , a melting point of 5.5 °C , and a density of 0.940 g/mL at 25 °C .

Safety And Hazards

Benzene-13C6 is classified as dangerous with hazard statements including H225, H304, H315, H319, H340, H350, H372, and H412 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexatriene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOVQNZJYSORNB-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13CH][13CH]=[13CH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40954230
Record name (~13~C_6_)Benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.068 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene-13C6

CAS RN

32488-44-1
Record name (~13~C_6_)Benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32488-44-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzene-13C6
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Reactant of Route 3
Benzene-13C6
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Benzene-13C6
Reactant of Route 5
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Reactant of Route 6
Benzene-13C6

Citations

For This Compound
45
Citations
EM Zippi - … and Radiopharmaceuticals: The Official Journal of …, 2001 - Wiley Online Library
… benzene-13C6. Copyright © 2001 John Wiley & Sons, Ltd. … synthesized in three steps starting from benzene-13C6 (Scheme 1).… -13C6, produced from reaction of benzene-13C6 with 1,3-…
WM Rutherford - The Journal of chemical physics, 1989 - aip.scitation.org
… mixture of 3.5% benzene-13C6 in ordinary benzene. Experiments with the two mixtures were interleaved, ie, 1 and 3 were run with benzene-d6 and 2 and 4 with benzene-13C6. As had …
Number of citations: 18 aip.scitation.org
W Song, JB Nicholas, A Sassi, JF Haw - Catalysis letters, 2002 - Springer
… to those used for figure 1, we reacted benzene-13C6 and excess methanol in zeolite HZSM-5 and obtained the 13C NMR spectra in figure 2. This result is identical to our earlier paper […
Number of citations: 109 link.springer.com
LD Gruenke, JC Craig, RC Wester… - Journal of analytical …, 1986 - academic.oup.com
… Typical selected ion records for the analysis of (A) 0.0 ng and (B) 4.7 ng (equivalent to 0.29 ppb in a 5-L sample) of benzene-13C6 in nitrogen using benzene-d3 as the internal standard…
Number of citations: 13 academic.oup.com
VJ Feil - Journal of Labelled Compounds and …, 1996 - Wiley Online Library
The syntheses of 14 C‐ring labeled levamisole ([−]−2,3,5,6‐tetrahydro‐6‐phenyl[ 14 C‐UL]imidazo[2,1‐b]thiazole) from acetophenone‐ring‐UL‐ 14 C in 5 steps plus resolution with a …
MJ Lambregts, EJ Munson, AA Kheir… - Journal of the American …, 1992 - ACS Publications
… Figure lc shows a 13C CP/MAS spectrum of a sample prepared by the direct adsorption of benzene-13C6 on Pt/ -alumina. Comparing the spectra in Figure 1, one notes a strong …
Number of citations: 23 pubs.acs.org
P Goguen, JF Haw - Journal of Catalysis, 1996 - Elsevier
… Nitrogen flow was continuous and was directed through a bubbler containing benzene-13C6 during the time indicated by shading. Experimental points are normalized integrated 13C …
Number of citations: 57 www.sciencedirect.com
JH Poupaert, M Winand… - Journal of Labelled …, 1981 - Wiley Online Library
… To 6g (0.045 mole) of anhydrous aluminum chloride was added 39 (0.035 mole) of benzene - 13C6 (90% isotopic purity, CEA, France) and 15 ml of dry carbon disulfide in a 100 ml, one-…
JF Haw - Physical Chemistry Chemical Physics, 2002 - pubs.rsc.org
… The ion was prepared by reacting benzene-13C6 with HBr on AlBr3 at 243 K; the loading of benzene-13C6 was less than 0.1 equivalent. (a) Cross polarization (CP) spectrum of a static …
Number of citations: 338 pubs.rsc.org
T Nagakura, Y Morono, M Ito, J Kallmeyer - 2023 - eartharxiv.org
… The benzene stock solution consisted of 80wt% of 277 benzene and 20wt% of benzene-13C6. When the medium was added to the glass vial 278 containing the sample, 400 µL of each …
Number of citations: 0 eartharxiv.org

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